molecular formula C10H14N2O B188927 Phenyl-t-butylnitrosoamine CAS No. 24642-84-0

Phenyl-t-butylnitrosoamine

Cat. No. B188927
CAS RN: 24642-84-0
M. Wt: 178.23 g/mol
InChI Key: RYNVJEJSRDCKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-t-butylnitrosoamine (PBN) is a small molecule that has been widely used in scientific research due to its unique properties. PBN is a nitroxide radical that can act as a free radical scavenger and antioxidant. It has been studied extensively for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Phenyl-t-butylnitrosoamine has been used in a wide range of scientific research applications, including the study of oxidative stress, aging, cancer, and neurodegenerative diseases. Phenyl-t-butylnitrosoamine has been shown to reduce oxidative stress by scavenging free radicals and protecting cells from damage. It has also been shown to have anti-cancer properties and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

Phenyl-t-butylnitrosoamine acts as a free radical scavenger by donating an electron to free radicals, neutralizing their harmful effects. Phenyl-t-butylnitrosoamine also has antioxidant properties, which help to protect cells from oxidative damage. Phenyl-t-butylnitrosoamine has been shown to reduce inflammation, protect against DNA damage, and improve mitochondrial function.

Biochemical And Physiological Effects

Phenyl-t-butylnitrosoamine has a number of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and protecting against DNA damage. Phenyl-t-butylnitrosoamine has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Phenyl-t-butylnitrosoamine in lab experiments is its ability to scavenge free radicals and protect cells from oxidative damage. Phenyl-t-butylnitrosoamine is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using Phenyl-t-butylnitrosoamine in lab experiments is its short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Phenyl-t-butylnitrosoamine. One area of interest is the potential use of Phenyl-t-butylnitrosoamine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel Phenyl-t-butylnitrosoamine derivatives with improved pharmacokinetic properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of Phenyl-t-butylnitrosoamine and its potential applications in various fields.
In conclusion, Phenyl-t-butylnitrosoamine is a small molecule with unique properties that has been widely used in scientific research. Its ability to scavenge free radicals and protect cells from oxidative damage has made it a valuable tool in the study of oxidative stress, aging, cancer, and neurodegenerative diseases. While there are some limitations to using Phenyl-t-butylnitrosoamine in lab experiments, its potential applications and future directions make it an exciting area of research.

properties

CAS RN

24642-84-0

Product Name

Phenyl-t-butylnitrosoamine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-tert-butyl-N-phenylnitrous amide

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12(11-13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

RYNVJEJSRDCKMF-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C1=CC=CC=C1)N=O

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)N=O

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyl-t-butylamine (6 g, 0.04 mol) was treated with conc.HCl (5 ml) and a solution of NaNO2(6.4 g, 2.4 eq.) in 20 ml of water was added slowly. The resulting mixture was stirred for 2 hr at r.t. to produce an oily layer which was extracted with EtOAc, washed with brine, and dried over Na2SO4.Yield 6 g (85%). This nitrosoamine was used for the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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